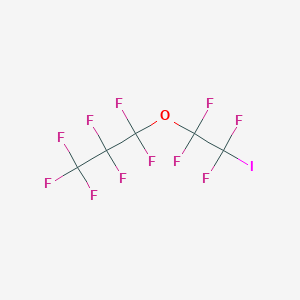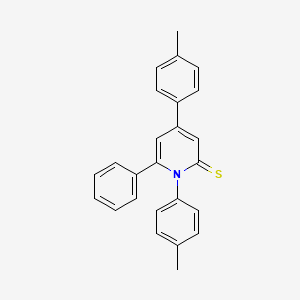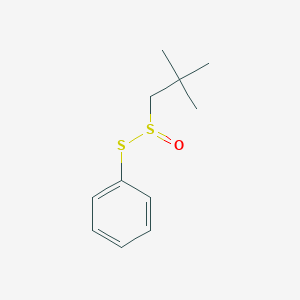
S-Phenyl 2,2-dimethyl-propane-thiosulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Phenyl 2,2-dimethyl-propane-thiosulfinate is an organosulfur compound characterized by the presence of a thiosulfinate functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-Phenyl 2,2-dimethyl-propane-thiosulfinate typically involves the reaction of 2,2-dimethylpropane-1-thiol with phenylsulfinyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as methanol or ethanol, and the product is purified using techniques like high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The compound is then subjected to rigorous quality control measures to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
S-Phenyl 2,2-dimethyl-propane-thiosulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiosulfinate group to thiols.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracetic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiosulfinates.
Aplicaciones Científicas De Investigación
S-Phenyl 2,2-dimethyl-propane-thiosulfinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosulfur compounds.
Biology: Investigated for its antimicrobial and antiparasitic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of S-Phenyl 2,2-dimethyl-propane-thiosulfinate involves the interaction of its thiosulfinate group with biological molecules. The compound can form sulfenic acids, which are known for their radical-trapping antioxidant activity. This interaction can inhibit the activity of certain enzymes and disrupt cellular processes, leading to its antimicrobial and antiparasitic effects .
Comparación Con Compuestos Similares
Similar Compounds
Allicin: Found in garlic, known for its antimicrobial properties.
S-Benzyl phenylmethanethiosulfinate: Exhibits similar reactivity and biological activity.
Dimethyl thiosulfinate: Less reactive compared to S-Phenyl 2,2-dimethyl-propane-thiosulfinate.
Uniqueness
This compound is unique due to its specific structural features, which confer higher reactivity and a broader range of applications compared to other thiosulfinates. Its phenyl group enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Propiedades
Número CAS |
80318-99-6 |
|---|---|
Fórmula molecular |
C11H16OS2 |
Peso molecular |
228.4 g/mol |
Nombre IUPAC |
2,2-dimethylpropylsulfinylsulfanylbenzene |
InChI |
InChI=1S/C11H16OS2/c1-11(2,3)9-14(12)13-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
Clave InChI |
WJBMZYZEDVRHHS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CS(=O)SC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



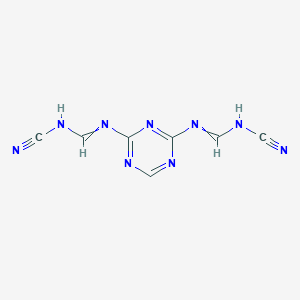
![methyl 4-[(1R,2R)-2-formylcyclopropyl]butanoate](/img/structure/B14421410.png)
![3-(Methylsulfanyl)-4-{[4-(methylsulfanyl)quinolin-3-yl]sulfanyl}quinoline](/img/structure/B14421419.png)
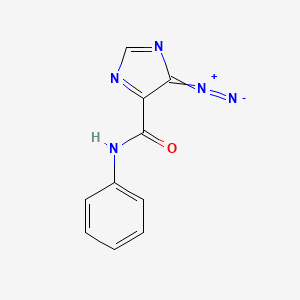
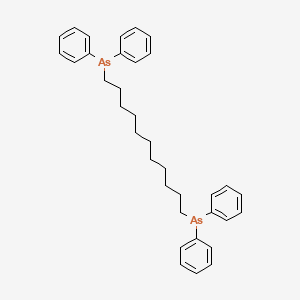
![Phosphine, methylene[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14421454.png)
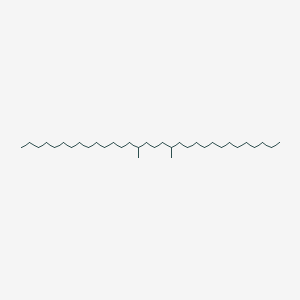

![1-Phenyl-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14421471.png)
![[(4-Nitrophenyl)methylidene]propanedial](/img/structure/B14421475.png)
![2,6-Di-tert-butyl-4-[2-(4-butylphenyl)-1,2-dihydro-5H-tetrazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14421477.png)
